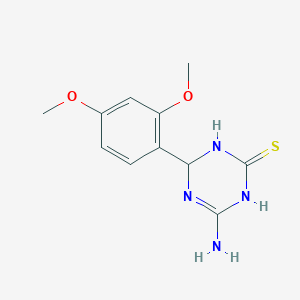

4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

The compound 4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol belongs to the 1,3,5-triazine-2-thiol family, characterized by a six-membered triazine ring with amino and thiol substituents. The 2,4-dimethoxyphenyl group at position 6 distinguishes it from analogs, imparting unique electronic and steric properties.

Properties

IUPAC Name |

4-amino-2-(2,4-dimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-16-6-3-4-7(8(5-6)17-2)9-13-10(12)15-11(18)14-9/h3-5,9H,1-2H3,(H4,12,13,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEMRSQJCCSMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2NC(=S)NC(=N2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like dioxane or dichloroethane and may require refluxing to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups onto the triazine ring.

Scientific Research Applications

4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to altered cellular processes, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent at position 6 significantly influences molecular weight, solubility, and reactivity. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Triazine-2-thiol Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target compound) and nitro groups (4-nitrophenyl analog) modulate electronic properties. Methoxy groups enhance solubility via polarity, while nitro groups may improve binding in medicinal contexts .

- Heterocyclic vs. Aromatic Substituents : The furan group () introduces a heterocyclic oxygen, which may influence hydrogen-bonding interactions compared to purely aromatic systems.

Research Implications

The diversity in substituents highlights structure-activity relationship (SAR) trends:

- Solubility : Methoxy groups improve aqueous solubility, critical for drug delivery .

- Bioactivity : Nitro and chlorophenyl groups are associated with antimicrobial or anticancer activity in related compounds .

- Thermal Stability : Aromatic systems (e.g., naphthyl) may enhance thermal stability compared to heterocycles .

Biological Activity

Overview

4-Amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine class, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly cancer and microbial infections.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₄O₂S |

| CAS Number | 1142207-60-0 |

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit certain enzymes or receptors involved in cell signaling pathways. For instance, it may inhibit kinases and other proteins that play critical roles in cancer cell proliferation and survival .

Anticancer Properties

Studies have shown that derivatives of triazine compounds exhibit significant anticancer activity. The compound's structure allows it to interfere with cancer cell growth and induce apoptosis. For example:

- In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines. One notable study reported that related triazine compounds exhibited IC50 values in the nanomolar range against melanoma cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

The presence of the 2,4-dimethoxyphenyl group is crucial for enhancing the compound's solubility and biological activity. Studies suggest that modifications to this group can significantly affect the compound's interaction with biological targets and its overall efficacy .

Case Studies

- Antitumor Activity : In a study examining various triazine derivatives, this compound was found to have a GI50 value of approximately against melanoma cells .

- Antimicrobial Effects : Another investigation into its antimicrobial properties revealed effective inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as .

Q & A

Q. What is the optimized synthetic route for 4-amino-6-(2,4-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol?

Methodological Answer: The compound can be synthesized via nucleophilic substitution and cyclization. A general approach involves reacting 2,4-dimethoxybenzaldehyde with thiourea derivatives under reflux in ethanol or DMSO with catalytic acetic acid. For example, derivatives of 1,3,5-triazine are often prepared by coupling substituted aldehydes with amino-thiol precursors in polar aprotic solvents (e.g., DMSO) under prolonged reflux (18–24 hours). Post-reaction, the product is precipitated via ice-water quenching, followed by recrystallization using ethanol-water mixtures to achieve purity (yield ~65%) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Characterization typically involves:

- NMR spectroscopy : Assign aromatic protons (e.g., 2,4-dimethoxyphenyl groups at δ 6.8–7.5 ppm) and thiol protons (δ 3.5–4.5 ppm, exchangeable).

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- IR spectroscopy : Validate S-H stretches (~2550 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹).

- Melting point analysis : Ensure consistency with literature (e.g., 141–143°C for analogous triazoles) .

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related 1,3,5-triazine derivatives exhibit antimicrobial activity. Testing involves:

- Agar dilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.

- Docking studies : Screen for interactions with bacterial enzymes (e.g., dihydrofolate reductase) using computational tools.

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How do solvent polarity and reaction time influence the yield and purity of this compound?

Methodological Answer:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of thiol groups, improving cyclization efficiency. Ethanol-water mixtures aid in selective precipitation.

- Reaction time : Prolonged reflux (18–24 hours) ensures complete ring closure but risks decomposition. Kinetic studies using TLC or HPLC are recommended to optimize timeframes .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The triazine ring’s electron-deficient nature facilitates nucleophilic attack at C-2 and C-4 positions. Computational studies (DFT) suggest that the 2,4-dimethoxyphenyl group stabilizes intermediates via resonance. Experimental validation involves:

- Isotopic labeling : Track sulfur incorporation using ³⁵S-thiourea.

- Kinetic isotope effects : Compare reaction rates with deuterated solvents .

Q. How can contradictory spectral data (e.g., missing NMR signals) be resolved during characterization?

Methodological Answer: Overlapping signals (e.g., C4 & C6 carbons in triazine rings) may require advanced techniques:

- 2D NMR (HSQC, HMBC) : Resolve ambiguities in proton-carbon correlations.

- Variable-temperature NMR : Suppress dynamic effects causing signal broadening.

- X-ray crystallography : Confirm regiochemistry and hydrogen-bonding networks .

Q. What strategies improve the compound’s solubility for in vivo pharmacological studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.